Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI)
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Overview
Description
Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI): is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) typically involves the following steps:
Formation of the Tetrahydro-3-methyl-1,1-dioxido-3-thienyl Moiety: This can be achieved through the oxidation of 3-methylthiophene using appropriate oxidizing agents such as hydrogen peroxide or peracids.
Coupling with Benzamide: The tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety is then coupled with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Oxidation: Utilizing continuous flow reactors for the oxidation of 3-methylthiophene to ensure consistent quality and yield.
Automated Coupling Processes: Employing automated systems for the coupling reaction to enhance efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide derivative.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)benzamide: A closely related compound with similar structural features.
Uniqueness
Benzamide, N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-(9CI) is unique due to the presence of the tetrahydro-3-methyl-1,1-dioxido-3-thienyl moiety, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
Properties
CAS No. |
507459-14-5 |
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Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C12H15NO3S/c1-12(7-8-17(15,16)9-12)13-11(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
InChI Key |
DJBOAXWUDJTTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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